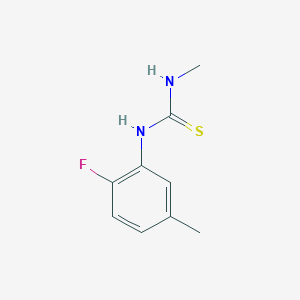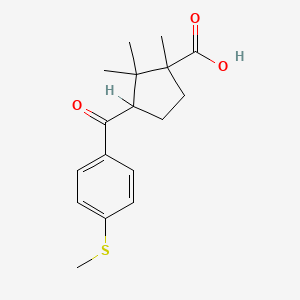
3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C17H22O3S It is a derivative of cyclopentanecarboxylic acid, featuring a benzoyl group substituted with a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 1,2,2-trimethylcyclopentanecarboxylic acid with 4-(methylthio)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH).
Substitution: The carboxylic acid group can undergo esterification or amidation reactions with alcohols or amines, respectively, in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: HO, m-CPBA
Reduction: LiAlH, sodium borohydride (NaBH)
Substitution: Alcohols, amines, acid chlorides, catalysts like sulfuric acid (HSO)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Benzyl derivatives
Substitution: Esters, amides
Wissenschaftliche Forschungsanwendungen
3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The methylthio group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The benzoyl group may also play a role in modulating the compound’s biological activity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,2-Trimethyl-3-(4-methylbenzoyl)cyclopentanecarboxylic acid: Similar structure but lacks the methylthio group.
1,2,2-Trimethyl-3-(4-chlorobenzoyl)cyclopentanecarboxylic acid: Contains a chlorine atom instead of a methylthio group.
1,2,2-Trimethyl-3-(4-nitrobenzoyl)cyclopentanecarboxylic acid: Contains a nitro group instead of a methylthio group.
Uniqueness
3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
61469-03-2 |
|---|---|
Molekularformel |
C17H22O3S |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1,2,2-trimethyl-3-(4-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C17H22O3S/c1-16(2)13(9-10-17(16,3)15(19)20)14(18)11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,19,20) |
InChI-Schlüssel |
XWTSRBQUGSDXQQ-UHFFFAOYSA-N |
SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)C2=CC=C(C=C2)SC)C |
Kanonische SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)C2=CC=C(C=C2)SC)C |
Synonyme |
3-thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid 3-TTCCA p-3-thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxyoxan-2-yl]methyl carbamate](/img/structure/B1226891.png)
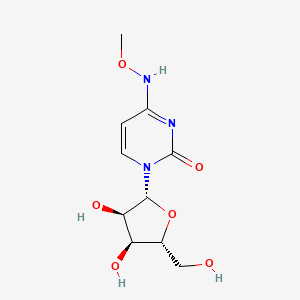
![5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B1226893.png)
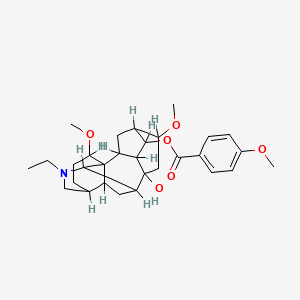
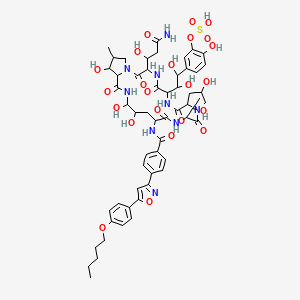
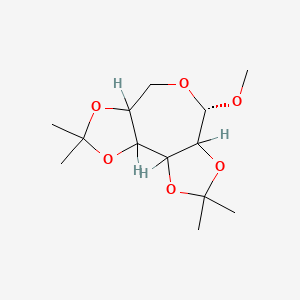


![6-(3-furanyl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine](/img/structure/B1226903.png)
![3-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2-indolecarboxylic acid](/img/structure/B1226904.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-1-[6-(4-morpholinyl)-3-pyridazinyl]-4-piperidinecarboxamide](/img/structure/B1226906.png)
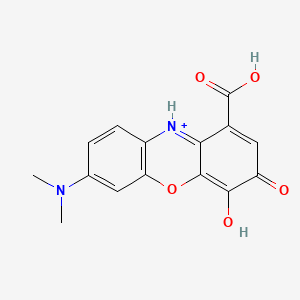
![8,10-Dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester](/img/structure/B1226909.png)
